tert-butyl5-amino-6-cyclopropylpyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, a cyclopropyl group, and a pyridazine ring
Preparation Methods
The synthesis of tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of cyclopropylamine with a suitable pyridazine precursor under controlled conditions. The tert-butyl group is then introduced through a subsequent reaction, often involving tert-butyl chloroformate. The final product is purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate involves its interaction with specific molecular targets. The amino group and the pyridazine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate can be compared with other similar compounds, such as:
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar structure but includes a piperazine ring instead of a pyridazine ring.
tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Another similar compound with a pyridyl group instead of a cyclopropyl group.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds have a triazinoindole structure and are used in similar research applications
Each of these compounds has unique properties and applications, making tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate a valuable addition to the family of tert-butyl-substituted compounds.
Biological Activity
Tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate is a chemical compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
Synthesis
The synthesis of tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate typically involves multi-step organic reactions, including cyclization and functional group modifications. The compound is derived from pyridazine derivatives, which are known for their diverse biological activities.
The biological activity of tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate can be attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes, which could lead to therapeutic effects in conditions like cancer and inflammation.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown to inhibit cell proliferation in L1210 leukemia cells with an IC50 value indicative of its potency. Similar studies have highlighted the compound's ability to induce apoptosis in cancer cells, further supporting its potential as an anticancer agent .
Other Biological Effects
Beyond anticancer properties, tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate may also possess anti-inflammatory and analgesic effects. Preliminary studies suggest that it could modulate inflammatory pathways, providing a basis for further investigation into its use in treating inflammatory diseases.
Case Study 1: Antitumor Efficacy
A notable study evaluated the antitumor efficacy of tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate in vivo using a mouse model bearing L1210 leukemia. The results indicated a significant prolongation of survival time in treated mice compared to controls, with optimal dosing regimens identified for maximum efficacy .
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action of this compound. It was found to inhibit ribonucleotide reductase activity, crucial for DNA synthesis in rapidly dividing cells. This inhibition was correlated with reduced tumor growth in xenograft models, reinforcing the compound's potential as a chemotherapeutic agent .
Research Findings Summary
Property | Finding |
---|---|
Cytotoxicity (IC50) | Significant activity against L1210 leukemia |
Mechanism | Inhibition of ribonucleotide reductase |
In Vivo Efficacy | Prolonged survival in tumor-bearing mice |
Other Activities | Potential anti-inflammatory effects |
Properties
IUPAC Name |
tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)9-6-8(13)10(15-14-9)7-4-5-7/h6-7H,4-5H2,1-3H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBBGAUUVSIIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN=C(C(=C1)N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.